REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH2:10]([O:12][C:13](=[O:19])[C:14](OCC)=[O:15])[CH3:11].CC[O-].[Na+]>>[CH2:10]([O:12][C:13](=[O:19])[C:14](=[O:15])[CH2:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH:2]([CH3:9])[CH3:1])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
0.9981 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)=O)C
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring in an ice bath under N2
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organics were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield crude 16
|
Type
|
CUSTOM
|
Details
|
The crude material was purified with 1:1 Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(CCCC(C)C)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8342 g | |
YIELD: PERCENTYIELD | 46.9% | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |